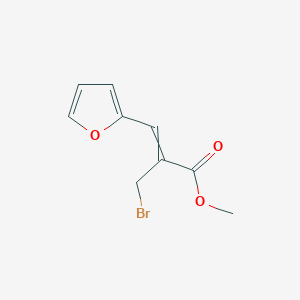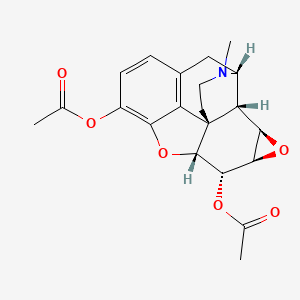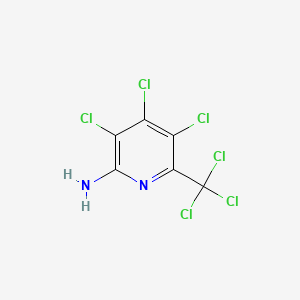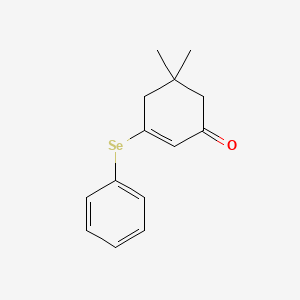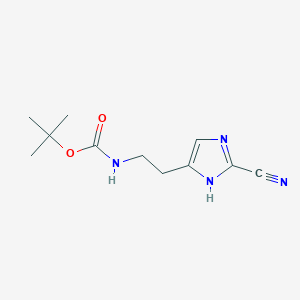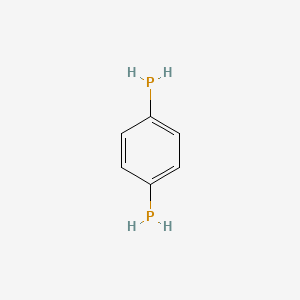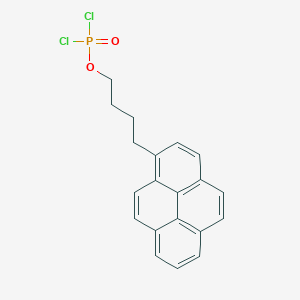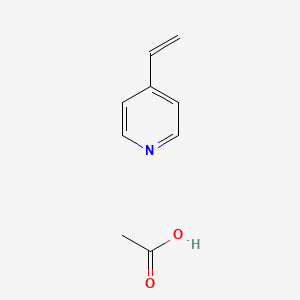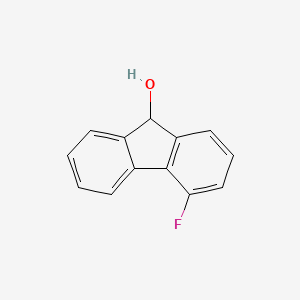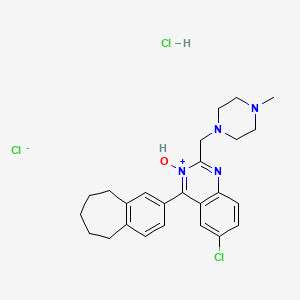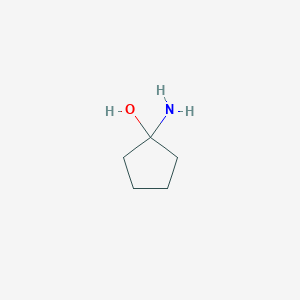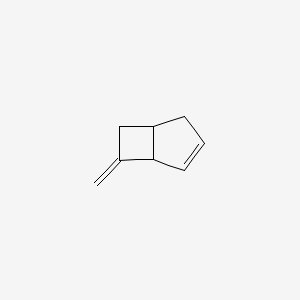
7-Methylenebicyclo(3.2.0)hept-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methylenebicyclo(3.2.0)hept-1-ene is an organic compound with the molecular formula C₈H₁₀ and a molecular weight of 106.1650 g/mol It is a bicyclic compound featuring a methylene group attached to a bicycloheptene structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methylenebicyclo(3.2.0)hept-1-ene typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-methyl-5-hexen-2-one with trimethyl borate and tetrahydrofuran in the presence of zinc granules . The reaction mixture is then subjected to reflux conditions, followed by quenching and extraction to isolate the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up laboratory synthesis techniques. This includes optimizing reaction conditions, using industrial-grade reagents, and employing efficient purification methods to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 7-Methylenebicyclo(3.2.0)hept-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bonds to single bonds, yielding saturated derivatives.
Substitution: The methylene group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Halogenation reactions can be carried out using halogens like chlorine (Cl₂) or bromine (Br₂).
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated bicyclic compounds.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
7-Methylenebicyclo(3.2.0)hept-1-ene has diverse applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and is used in studies of reaction mechanisms and kinetics.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a building block for pharmaceuticals.
Wirkmechanismus
The mechanism of action of 7-Methylenebicyclo(3.2.0)hept-1-ene involves its ability to undergo various chemical transformations. The compound’s reactivity is influenced by the strain in its bicyclic structure, which makes it susceptible to ring-opening reactions and rearrangements. These reactions often proceed through the formation of reactive intermediates, such as carbocations or radicals, which then undergo further transformations to yield the final products .
Vergleich Mit ähnlichen Verbindungen
Bicyclo(3.2.0)hept-1-ene: A similar compound with a slightly different structure, lacking the methylene group.
6-Methylenebicyclo(3.2.0)hept-3-en-2-one: Another related compound with a ketone functional group.
Uniqueness: 7-Methylenebicyclo(3.2.0)hept-1-ene is unique due to the presence of the methylene group, which imparts distinct reactivity and chemical properties. This makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies .
Eigenschaften
CAS-Nummer |
75960-13-3 |
|---|---|
Molekularformel |
C8H10 |
Molekulargewicht |
106.16 g/mol |
IUPAC-Name |
7-methylidenebicyclo[3.2.0]hept-2-ene |
InChI |
InChI=1S/C8H10/c1-6-5-7-3-2-4-8(6)7/h2,4,7-8H,1,3,5H2 |
InChI-Schlüssel |
SSLJGAWCZAGYAQ-UHFFFAOYSA-N |
Kanonische SMILES |
C=C1CC2C1C=CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,3,7-Triphenyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14450143.png)
